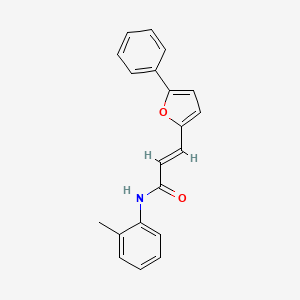
(E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide, also known as PFA-AT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide involves the inhibition of the Akt/mTOR signaling pathway. Akt is a protein kinase that plays a crucial role in cell survival and proliferation. The activation of Akt leads to the activation of mTOR, which promotes protein synthesis and cell growth. (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide inhibits the phosphorylation of Akt and mTOR, thereby inhibiting cell growth and inducing apoptosis.
Biochemical and Physiological Effects:
(E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide has been shown to exhibit potent anticancer activity in vitro and in vivo. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. Furthermore, (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide has also been shown to possess anti-inflammatory and antimicrobial properties. However, the exact biochemical and physiological effects of (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide on normal cells and tissues are yet to be fully elucidated.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide is its potent anticancer activity against various cancer cell lines. It has also been shown to possess anti-inflammatory and antimicrobial properties. However, one of the limitations of (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide is its low solubility in water, which makes it difficult to use in certain experimental settings. Furthermore, the exact biochemical and physiological effects of (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide on normal cells and tissues are yet to be fully elucidated.
Orientations Futures
There are several future directions for the research and development of (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide. One of the potential applications of (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide is in the development of novel anticancer drugs. Further studies are needed to elucidate the exact biochemical and physiological effects of (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide on normal cells and tissues. Moreover, the development of more efficient and scalable synthesis methods for (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide would be beneficial for its widespread use in various fields. Additionally, the investigation of the potential applications of (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide in material science and organic synthesis is an area that warrants further exploration.
Conclusion:
In conclusion, (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. Its potent anticancer activity, anti-inflammatory and antimicrobial properties make it a promising candidate for the development of novel drugs. However, further studies are needed to fully elucidate its biochemical and physiological effects on normal cells and tissues, and to develop more efficient and scalable synthesis methods.
Méthodes De Synthèse
The synthesis of (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 5-phenylfuran-2-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with o-toluidine to form the intermediate, which is further reacted with acryloyl chloride to obtain the final product, (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
(E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide induces cell cycle arrest and apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. Furthermore, (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide has also been shown to possess anti-inflammatory and antimicrobial properties.
Propriétés
IUPAC Name |
(E)-N-(2-methylphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-15-7-5-6-10-18(15)21-20(22)14-12-17-11-13-19(23-17)16-8-3-2-4-9-16/h2-14H,1H3,(H,21,22)/b14-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMBSFDZWUXTRW-WYMLVPIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2390905.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2390909.png)
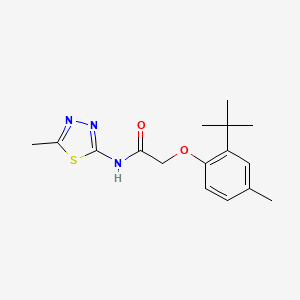
![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2390915.png)
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2390916.png)
![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2390917.png)
![1-[(3-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2390918.png)
![{[4-(2-Hydroxy-3-(2-naphthyloxy)propyl)piperazinyl]sulfonyl}dimethylamine](/img/structure/B2390919.png)
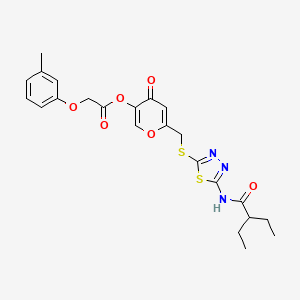
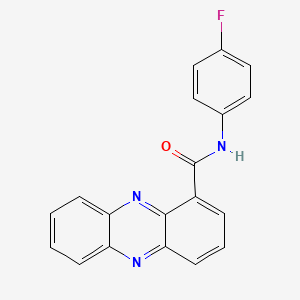
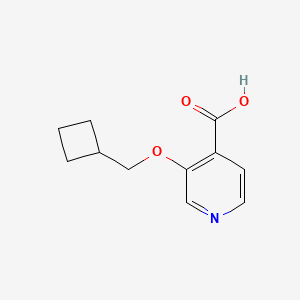
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acrylamide](/img/structure/B2390924.png)
![5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde](/img/structure/B2390927.png)